Sodium 4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-1H-naphtho[1,8-de]-1,2,3-triazine-6-sulfonate
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Overview
Description
Sodium 4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-1H-naphtho[1,8-de]-1,2,3-triazine-6-sulfonate is a complex organic compound. It is characterized by its unique structure, which includes a naphtho-triazine core and a sulfonic acid group, along with a chlorinated, hydroxylated, and nitrated phenylazo moiety. This compound is often used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Sodium 4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-1H-naphtho[1,8-de]-1,2,3-triazine-6-sulfonate involves multiple steps. The process typically begins with the formation of the naphtho-triazine core, followed by the introduction of the sulfonic acid group. The phenylazo moiety is then synthesized separately and coupled to the naphtho-triazine core under specific reaction conditions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like sodium hydroxide. .
Scientific Research Applications
Sodium 4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-1H-naphtho[1,8-de]-1,2,3-triazine-6-sulfonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonic acid group enhances its solubility in aqueous solutions, while the phenylazo moiety allows it to participate in various chemical reactions. The compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, Sodium 4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-1H-naphtho[1,8-de]-1,2,3-triazine-6-sulfonate stands out due to its unique combination of functional groups. Similar compounds include:
1H-Naphtho(1,8-de)-1,2,3-triazine-6-sulfonic acid: Lacks the phenylazo moiety.
4-((3-chloro-2-hydroxy-5-nitrophenyl)azo)-benzenesulfonic acid: Lacks the naphtho-triazine core. The presence of both the naphtho-triazine core and the phenylazo moiety in this compound provides it with distinct chemical and physical properties, making it valuable for specific applications
Properties
CAS No. |
6404-46-2 |
---|---|
Molecular Formula |
C16H8ClN6NaO6S |
Molecular Weight |
470.8 g/mol |
IUPAC Name |
sodium;6-[(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-2,3,4-triazatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,8,10-hexaene-8-sulfonate |
InChI |
InChI=1S/C16H9ClN6O6S.Na/c17-9-4-7(23(25)26)5-12(16(9)24)19-18-11-6-13(30(27,28)29)8-2-1-3-10-14(8)15(11)21-22-20-10;/h1-6,24H,(H,20,21)(H,27,28,29);/q;+1/p-1 |
InChI Key |
QTHPYOMZNZUTIF-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C=C(C3=C2C(=C1)NN=N3)N=NC4=C(C(=CC(=C4)[N+](=O)[O-])Cl)O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC2=C(C=C(C3=C2C(=C1)NN=N3)N=NC4=C(C(=CC(=C4)[N+](=O)[O-])Cl)O)S(=O)(=O)[O-].[Na+] |
6404-46-2 | |
Origin of Product |
United States |
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